molecular formula C24H19N3O2 B5326246 (Z)-2-(1H-benzimidazol-2-yl)-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enenitrile

(Z)-2-(1H-benzimidazol-2-yl)-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enenitrile

Cat. No.: B5326246
M. Wt: 381.4 g/mol
InChI Key: GPQWWQYWDMABTO-RGEXLXHISA-N
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Description

(Z)-2-(1H-benzimidazol-2-yl)-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enenitrile is a synthetic organic compound that features a benzimidazole moiety and a substituted phenyl group. Compounds containing benzimidazole structures are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(1H-benzimidazol-2-yl)-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Substitution Reactions: Introduction of the methoxy and phenylmethoxy groups can be done through nucleophilic substitution reactions.

    Formation of the Enenitrile Moiety: This step might involve the reaction of the benzimidazole derivative with acrylonitrile or similar compounds under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NaOH, NH₃).

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Amines derived from the nitrile group.

    Substitution: Various substituted benzimidazole and phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzimidazole structures are often used as ligands in catalytic processes.

    Material Science:

Biology and Medicine

    Antimicrobial Agents: Benzimidazole derivatives are known for their antimicrobial properties.

    Anticancer Agents: Some derivatives have shown promise in inhibiting cancer cell growth.

Industry

    Pharmaceuticals: Used in the synthesis of various drugs.

    Agriculture: Potential use as fungicides or herbicides.

Mechanism of Action

The mechanism of action for compounds like (Z)-2-(1H-benzimidazol-2-yl)-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enenitrile would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes, DNA, or other cellular components, disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The core structure, known for its broad range of biological activities.

    Phenylmethoxy Derivatives: Compounds with similar substituents on the aromatic ring.

Uniqueness

The unique combination of the benzimidazole core with the specific substituted phenyl group and the enenitrile moiety may confer distinct biological or chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2/c1-28-22-13-7-10-18(23(22)29-16-17-8-3-2-4-9-17)14-19(15-25)24-26-20-11-5-6-12-21(20)27-24/h2-14H,16H2,1H3,(H,26,27)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQWWQYWDMABTO-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)C=C(C#N)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)/C=C(/C#N)\C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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